Cas no 927181-98-4 (Ethyl 3-formyl-1H-indole-7-carboxylate)

Ethyl 3-formyl-1H-indole-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-formyl-1H-indole-7-carboxylate
- 3-Formylindole-7-carboxylic acid ethyl ester
- N-(2-HYDROXYNAPHTHOYL)-2,4-DIMETHOXY-5-CHLOROANILIDE
- Ethyl 3-Formylindole-7-Carboxylate
- DTXSID30591638
- AMY18000
- ethyl3-formyl-1H-indole-7-carboxylate
- FT-0732638
- SCHEMBL5418014
- 927181-98-4
- AKOS016000247
- CS-0365952
- F15937
- DB-079391
-
- MDL: MFCD11846246
- インチ: 1S/C12H11NO3/c1-2-16-12(15)10-5-3-4-9-8(7-14)6-13-11(9)10/h3-7,13H,2H2,1H3
- InChIKey: XUTDEDCNVFAAEQ-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC=CC2=C1NC=C2C=O
計算された属性
- せいみつぶんしりょう: 217.074
- どういたいしつりょう: 217.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 59.2A^2
じっけんとくせい
- 密度みつど: 1.293
- ふってん: 411.1 °C at 760 mmHg
- フラッシュポイント: 411.1 °C at 760 mmHg
- 屈折率: 1.655
Ethyl 3-formyl-1H-indole-7-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0554-500MG |
ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 95% | 500MG |
¥ 2,283.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0554-1G |
ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 95% | 1g |
¥ 3,425.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0554-100MG |
ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 95% | 100MG |
¥ 858.00 | 2023-04-12 | |
Chemenu | CM148263-1g |
ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 95% | 1g |
$529 | 2021-08-05 | |
TRC | F254535-100mg |
3-Formylindole-7-carboxylic acid ethylester |
927181-98-4 | 100mg |
$ 350.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436622-100mg |
Ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 98+% | 100mg |
¥1310.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0554-250mg |
ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 95% | 250mg |
¥1498.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0554-1g |
ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 95% | 1g |
¥3737.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0554-5g |
ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 95% | 5g |
¥11210.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0554-500.0mg |
ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 95% | 500.0mg |
¥2281.0000 | 2024-07-20 |
Ethyl 3-formyl-1H-indole-7-carboxylate 関連文献
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
Ethyl 3-formyl-1H-indole-7-carboxylateに関する追加情報
Ethyl 3-formyl-1H-indole-7-carboxylate (CAS No. 927181-98-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-formyl-1H-indole-7-carboxylate (CAS No. 927181-98-4) is a versatile and highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its indole core structure functionalized with both a formyl group and a carboxylate ester, has garnered significant attention in recent years due to its utility in the development of novel therapeutic agents. The unique chemical properties of Ethyl 3-formyl-1H-indole-7-carboxylate make it an indispensable building block for synthetic chemists, particularly those engaged in the design of bioactive molecules.
The indole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. It is a core component of numerous natural products and pharmacologically active compounds, including well-known drugs such as tamoxifen and risperidone. The presence of both the formyl group and the carboxylate ester in Ethyl 3-formyl-1H-indole-7-carboxylate provides multiple sites for further functionalization, enabling the construction of increasingly complex molecular architectures. This flexibility is particularly advantageous in drug discovery pipelines, where rapid and efficient synthesis of diverse analogs is often required.
In recent years, there has been a surge in interest regarding indole derivatives as potential therapeutic agents. Research has highlighted their efficacy in treating a variety of diseases, including cancer, inflammation, and neurological disorders. The formyl group in Ethyl 3-formyl-1H-indole-7-carboxylate serves as a reactive handle for condensation reactions, allowing for the facile introduction of amine groups through reductive amination or Schiff base formation. Similarly, the carboxylate ester can be hydrolyzed to yield the corresponding carboxylic acid or converted into other esters or amides, further expanding its synthetic utility.
The pharmaceutical industry has increasingly leveraged computational methods and high-throughput screening to identify promising lead compounds. Compounds like Ethyl 3-formyl-1H-indole-7-carboxylate are often employed as starting materials in these efforts due to their well-documented biological activity and ease of modification. For instance, recent studies have demonstrated the use of this intermediate in the synthesis of indole-based kinase inhibitors, which have shown promise in preclinical trials for their ability to modulate signaling pathways involved in tumor growth and progression.
The synthesis of Ethyl 3-formyl-1H-indole-7-carboxylate typically involves multi-step organic transformations starting from commercially available precursors such as indole derivatives. Advanced synthetic strategies, including catalytic cross-coupling reactions and transition-metal-mediated transformations, have been employed to enhance yield and selectivity. These methodologies align with the growing emphasis on green chemistry principles, where minimizing waste and reducing hazardous byproducts are paramount.
The role of intermediates like Ethyl 3-formyl-1H-indole-7-carboxylate extends beyond small-molecule drug development. They are also instrumental in the production of biologics and biopharmaceuticals. For example, certain peptidomimetics derived from indole cores require such intermediates for their construction. Additionally, the compound finds applications in materials science, particularly in the design of organic semiconductors and luminescent materials where its aromatic structure contributes to desirable electronic properties.
Ongoing research continues to uncover new applications for Ethyl 3-formyl-1H-indole-7-carboxylate. Innovations in synthetic chemistry are enabling more efficient routes to this intermediate, while advancements in computational biology are identifying novel targets for indole-based therapeutics. As our understanding of disease mechanisms deepens, it is likely that compounds derived from this versatile intermediate will play an even greater role in addressing unmet medical needs.
In conclusion, Ethyl 3-formyl-1H-indole-7-carboxylate (CAS No. 927181-98-4) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable tool for chemists and biologists alike. As research progresses and new methodologies emerge, this compound will undoubtedly continue to be at the forefront of drug discovery efforts worldwide.
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